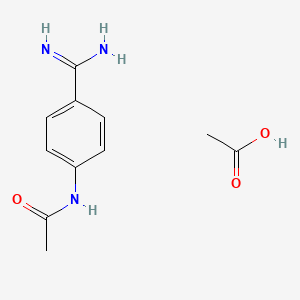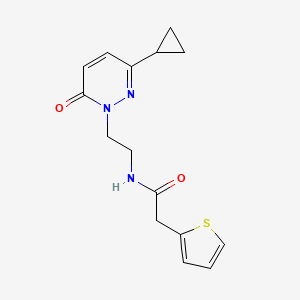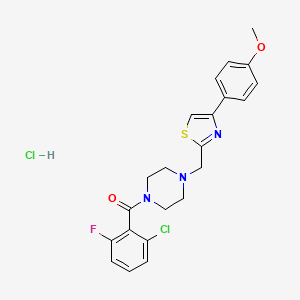![molecular formula C23H23N7O2 B2504079 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 920406-20-8](/img/structure/B2504079.png)
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a triazolopyrimidine group, a piperazine group, and an ether group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine and piperazine rings, in particular, would contribute to the three-dimensionality of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar ether group and the nonpolar phenyl group in this compound suggests that it could have both polar and nonpolar properties .科学的研究の応用
Heterocyclic Compound Synthesis
Research in the field of heterocyclic chemistry often involves the synthesis of novel compounds with potential pharmaceutical applications. Compounds similar to the one you mentioned are synthesized to explore their biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties. For instance, studies have reported the synthesis of various pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and triazolo[4,5-d]pyrimidine derivatives, investigating their potential biological activities (H. Abdel‐Aziz et al., 2008; Nadia A. Abdelriheem et al., 2017).
Antitumor and Antimicrobial Activities
Some synthesized heterocyclic compounds are evaluated for their antitumor and antimicrobial activities. These studies aim to identify new therapeutic agents by exploring the biological effects of novel chemical structures. For example, certain pyrazolo[1,5-a]pyrimidine derivatives were found to exhibit moderate effects against bacterial and fungal species, indicating potential as antimicrobial agents (H. Abdel‐Aziz et al., 2008).
Pharmacological Properties
Research on heterocyclic compounds also extends to their pharmacological properties, including their potential as kinase inhibitors or in treating specific diseases. For instance, some compounds are investigated for their inhibitory effects on enzymes like Aurora-A kinase, which is relevant in cancer research (M. Shaaban et al., 2011).
Synthetic Methodologies
The development of new synthetic methodologies for heterocyclic compounds is another area of research. This includes exploring different reaction conditions, catalysts, and starting materials to optimize the synthesis of complex molecules with potential biological activities (M. A. Bhat et al., 2018).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound would likely involve synthesizing it (if it hasn’t been synthesized already), characterizing its physical and chemical properties, and testing its biological activity. This could involve in vitro testing (e.g., in cell cultures) and in vivo testing (e.g., in animal models) .
特性
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-17-7-5-6-10-19(17)32-15-20(31)28-11-13-29(14-12-28)22-21-23(25-16-24-22)30(27-26-21)18-8-3-2-4-9-18/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEUJESSIIWIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)
![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)

![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B2504011.png)

![N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2504013.png)


